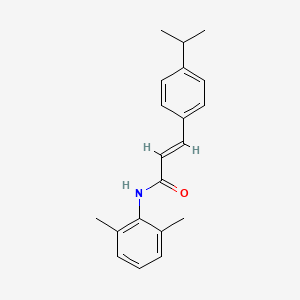
N-(2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide, also known as DIPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DIPA is a type of acrylamide derivative that has been found to possess unique properties that make it suitable for use in biochemical and physiological research.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide has been used in various scientific research applications, including drug discovery, protein labeling, and bioimaging. N-(2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide has been found to possess a unique fluorescent property that makes it suitable for use in protein labeling and bioimaging studies. N-(2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide has also been used as a starting material for the synthesis of other acrylamide derivatives that have potential applications in drug discovery.
Wirkmechanismus
The mechanism of action of N-(2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide is not well understood, but it is believed to interact with specific proteins and enzymes in cells. N-(2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide has been found to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in gene regulation and cell growth. N-(2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide has also been found to interact with specific receptors in cells, such as the GABA receptor, which is involved in neurotransmission.
Biochemical and Physiological Effects
N-(2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide has been found to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. N-(2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of various inflammatory diseases. N-(2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide has also been found to inhibit the growth of cancer cells, particularly in breast cancer and prostate cancer. N-(2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide has several advantages for use in lab experiments, including its high purity and stability, its fluorescent property, and its ability to interact with specific proteins and enzymes. However, N-(2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on N-(2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide, including the development of new synthesis methods, the exploration of its potential applications in drug discovery, and the investigation of its mechanism of action. Additionally, further studies are needed to determine the potential toxicity of N-(2,6-dimethylphenyl)-3-(4-isopropylphenyl)acrylamide and its derivatives and to optimize their solubility in aqueous solutions.
Eigenschaften
IUPAC Name |
(E)-N-(2,6-dimethylphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-14(2)18-11-8-17(9-12-18)10-13-19(22)21-20-15(3)6-5-7-16(20)4/h5-14H,1-4H3,(H,21,22)/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMQCGOIRUKQLO-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C=CC2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/C=C/C2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



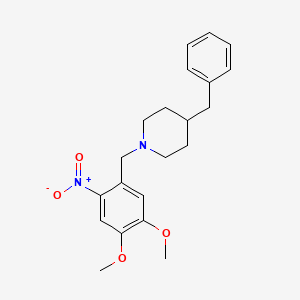
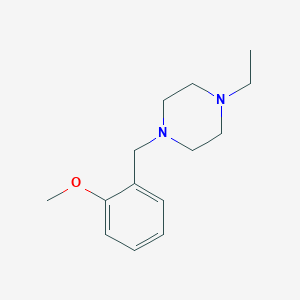
![2-[(2-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3742865.png)
![1-(2-chlorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B3742872.png)
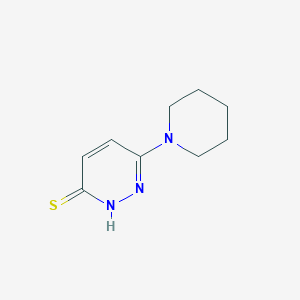
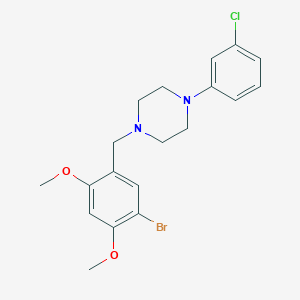

![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3742909.png)
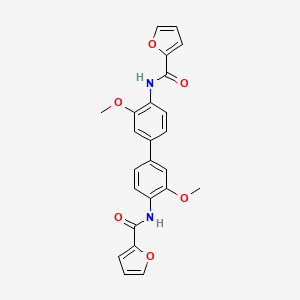
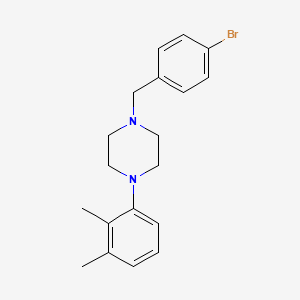
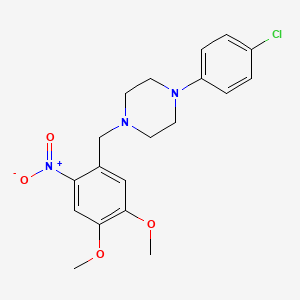
![1-(2,3-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3742949.png)
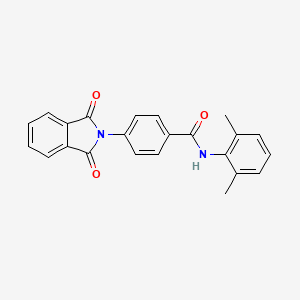
![4-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3742959.png)